molecular formula C6H8O2 B12930408 2-Oxabicyclo[4.1.0]heptan-5-one

2-Oxabicyclo[4.1.0]heptan-5-one

Cat. No.: B12930408
M. Wt: 112.13 g/mol
InChI Key: OARNZKFDDFCJMW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Bicyclic Oxa-Ketone Systems

Bicyclic compounds are polycyclic molecules containing two rings that share at least two common atoms, known as bridgehead carbons. chemistrysteps.com The nomenclature for these systems is systematic, beginning with the prefix "bicyclo," followed by brackets containing numbers that denote the number of carbon atoms in each path connecting the bridgehead carbons, listed in descending order. chemistrysteps.comiupac.org The parent name is based on the total number of carbon atoms in the entire bicyclic system. chemistrysteps.com

When a heteroatom, such as oxygen, replaces a carbon atom within the ring skeleton, skeletal replacement nomenclature, often called 'a' nomenclature, is employed. stackexchange.comechemi.com The presence of oxygen is indicated by the prefix "oxa," with a number indicating its position in the ring. stackexchange.comechemi.com Therefore, the name 2-Oxabicyclo[4.1.0]heptan-5-one specifies a bicyclic structure with a total of seven atoms in the rings (heptane). The bridges between the bridgehead carbons have four, one, and zero atoms, respectively, denoted as [4.1.0]. An oxygen atom is at position 2 ("2-Oxa"), and a ketone functional group is at position 5 ("-5-one").

The core structure of the titular compound is detailed in the table below.

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
IUPAC Name This compound
Canonical SMILES C1COC2CC2C1=O
InChI Key OARNZKFDDFCJMW-UHFFFAOYSA-N
Data sourced from public chemical databases. vulcanchem.com

Academic Research Significance of Oxabicyclo[4.1.0]heptane Frameworks

The oxabicyclo[4.1.0]heptane framework is a significant structural motif in chemical research, primarily due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate. The rigid, three-dimensional structure of this bicyclic system enables the precise spatial arrangement of functional groups, which is a critical factor in designing molecules with specific biological targets.

Researchers have incorporated this framework into various complex molecules to explore their biological potential. For instance, nucleoside analogues containing the 2-oxabicyclo[4.1.0]heptane skeleton have been synthesized and investigated for their potential as alpha-amylase inhibitors, as well as for their antimicrobial and antioxidant properties. researchgate.neteurjchem.com The inherent strain of the fused cyclopropane (B1198618) ring can be harnessed to drive stereoselective reactions, making these compounds valuable starting materials for the total synthesis of complex natural products.

The utility of this framework extends to its role as a key intermediate in the synthesis of other complex structures. For example, derivatives like 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols have been used in iron-catalyzed reactions to produce spiro compounds stereoselectively. acs.org Furthermore, the strategic opening of the cyclopropane ring provides access to a variety of functionalized cyclohexanes, demonstrating the framework's value in synthetic transformations.

Overview of Current Research Trajectories for Related Bicyclic Oxa-Ketones

Current research involving bicyclic oxa-ketones and related structures is diverse, focusing on the development of novel synthetic methodologies and their application in constructing complex molecular architectures. These research trajectories are aimed at improving efficiency, stereocontrol, and molecular diversity.

A significant area of focus is the development of new catalytic methods for synthesizing these bicyclic systems. This includes palladium-catalyzed oxidative cyclizations of enynes to create bicyclo[4.1.0]heptan-5-ones and rhodium-catalyzed annulative coupling reactions to build the cyclopropane ring. rsc.org Such methods often provide high efficiency and broad substrate applicability under mild conditions.

Another major research thrust is the use of these bicyclic ketones in biocatalysis. Enzymes, particularly alcohol dehydrogenases (ADHs), are being used for the stereoselective reduction of bicyclic ketones to their corresponding chiral alcohols, which are valuable building blocks for pharmaceuticals. mdpi.com This approach offers a green and highly selective alternative to traditional chemical methods.

Furthermore, bicyclic ketones serve as platforms for synthesizing complex polycyclic systems. Research has demonstrated their use in base-catalyzed ring transformations to create oxygenated polycyclic aromatic compounds. rsc.org They are also key starting points in cascade reactions and intramolecular condensations to build intricate molecular frameworks, such as those found in the fusicoccane and basmane families of terpenes. nih.govrsc.org The synthesis of hybrid molecules, like sugar-fused bicyclic systems, is also being explored for applications such as glycosidase inhibition. researchgate.net

Research AreaDescriptionKey Reactions/Applications
Asymmetric Synthesis Development of methods to produce enantiomerically pure bicyclic ketones and their derivatives.Catalytic enantioselective synthesis, asymmetric transfer hydrogenation.
Biocatalysis Use of enzymes for stereoselective transformations of bicyclic ketones.Enzyme-mediated redox reactions (e.g., using ADHs). mdpi.com
Methodology Development Creation of new chemical reactions to construct or modify bicyclic oxa-ketone frameworks.Transition-metal-catalyzed cyclizations, annulations, and C-H activations. rsc.org
Natural Product Synthesis Application of bicyclic ketones as key intermediates in the total synthesis of complex natural products.Ring-closing metathesis, intramolecular aldol (B89426) condensations, cascade reactions. nih.govrsc.org
Medicinal Chemistry Design and synthesis of bicyclic oxa-ketone derivatives as potential therapeutic agents.Synthesis of hybrid sugars, nucleoside analogues. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-oxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C6H8O2/c7-5-1-2-8-6-3-4(5)6/h4,6H,1-3H2

InChI Key

OARNZKFDDFCJMW-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC2C1=O

Origin of Product

United States

Synthetic Methodologies for 2 Oxabicyclo 4.1.0 Heptan 5 One

Current Synthetic Access and Research Availability

2-Oxabicyclo[4.1.0]heptan-5-one, along with its isomers and derivatives, is accessible for research purposes through various chemical suppliers. The availability of these compounds facilitates their use as building blocks in organic synthesis and for investigation into their chemical and biological properties. The table below summarizes the availability of this compound and some of its closely related isomers from a selection of commercial vendors. It is important to note that the listed compounds are typically intended for research use only. glpbio.com

Interactive Table: Research Availability of 2-Oxabicyclo[4.1.0]heptane Derivatives

Compound NameCAS NumberSupplier(s)Notes
This compoundNot explicitly listedeNovation ChemicalsAvailable as 3-oxabicyclo[4.1.0]heptan-5-one. enovationchem.com
7-Oxabicyclo[4.1.0]heptan-2-one6705-49-3Sigma-Aldrich, CymitQuimicaAlso known as 2,3-Epoxycyclohexanone. sigmaaldrich.comcymitquimica.com
(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one6705-49-3ParchemStereoisomer of 7-Oxabicyclo[4.1.0]heptan-2-one. parchem.com
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-oneNot explicitly listedSigma-AldrichA derivative available for early discovery research. sigmaaldrich.com
(+)-Carvone epoxide36616-60-1BOC Sciences, CarbosynthA naturally derived isomer. thegoodscentscompany.com
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid101310-86-5GlpBioA carboxylic acid derivative. glpbio.com

The synthesis of various substituted 2-oxabicyclo[4.1.0]heptane systems has been reported in the scientific literature, highlighting the utility of this structural motif. For example, the synthesis of nucleoside analogues containing the 2-oxabicyclo[4.1.0]heptane framework has been described. researchgate.net Additionally, complex spirocyclic compounds have been prepared from precursors containing the 7-oxabicyclo[4.1.0]heptan-2-ol moiety, which are themselves synthesized via the epoxidation of the corresponding cyclohexenol (B1201834) derivative with m-CPBA. acs.org These examples underscore the accessibility and importance of the oxabicyclo[4.1.0]heptane core in synthetic chemistry.

Advanced Synthetic Strategies for Analogous Oxabicyclo 4.1.0 Heptanone Frameworks

Synthesis of 3-Oxabicyclo[4.1.0]heptan-5-ones

The synthesis of 3-oxabicyclo[4.1.0]heptan-5-ones has been effectively achieved through the cyclization of 1,6-enynes, utilizing distinct catalytic approaches that guide the reaction cascade toward the desired bicyclic product. These methods include photoredox-catalyzed radical annulations and palladium-catalyzed oxidative cyclizations, each offering unique advantages in terms of reaction conditions and substrate compatibility.

A metal-free approach for synthesizing cyclopropane-fused bicyclic compounds, including 3-oxabicyclo[4.1.0]heptan-5-ones, involves the use of visible-light photoredox catalysis. nih.gov This method promotes a radical cascade annulation of 1,6-enynes, initiated by a photocatalytically generated radical species. nih.gov The reaction proceeds under mild conditions using blue LED light irradiation, offering an efficient pathway to diverse and complex molecular frameworks. nih.gov

The photoredox-catalyzed radical cascade reaction demonstrates a broad substrate scope, particularly with oxygen-tethered 1,6-enynes. nih.gov The reaction tolerates a variety of functional groups on the aromatic substituents of the enyne, including both electron-donating and electron-withdrawing groups, as well as halogens. nih.gov This versatility allows for the synthesis of a range of substituted 3-oxabicyclo[4.1.0]heptan-5-ones in good yields. nih.gov However, the electronic nature of the alkyne moiety is crucial; enynes bearing electron-deficient alkynes were found to be unsuitable substrates for this transformation. nih.gov The protocol is also applicable to the synthesis of related nitrogen-containing heterocycles, such as 3-azabicyclo[4.1.0]heptan-5-ones from N-Ts-substituted 1,6-enynes. nih.gov

Table 1: Substrate Scope of Photoredox-Catalyzed Annulation of 1,6-Enynes

Substrate (Enyne) Product Yield (%)
Oxygen-tethered enyne with phenyl substituent 6-phenyl-3-oxabicyclo[4.1.0]heptan-5-one 81
Oxygen-tethered enyne with electron-donating group Corresponding 3-oxabicyclo[4.1.0]heptan-5-one Good
Oxygen-tethered enyne with electron-withdrawing group Corresponding 3-oxabicyclo[4.1.0]heptan-5-one Good
Oxygen-tethered enyne with halogen group Corresponding 3-oxabicyclo[4.1.0]heptan-5-one Good
N-Ts-substituted 1,6-enyne Corresponding 3-azabicyclo[4.1.0]heptan-5-one Good

Data sourced from a study on photoredox-catalyzed vinyl radical cascade reactions. nih.gov

The optimization of reaction conditions is critical for the success of the photoredox-catalyzed annulation. The process is initiated by an organophotocatalyst under blue light irradiation, and no reaction occurs in the absence of either the catalyst or light. nih.gov Initial studies identified an acridinium-based photocatalyst as effective, with further screening revealing that Mes-(tBu)2Acr-PhBF4 significantly improved the reaction yield to 81%. nih.gov The choice of the radical initiator is also key, with 2,6-lutidine N-oxide serving as an efficient precursor. The reaction is typically carried out in acetonitrile as the solvent. nih.gov

Table 2: Optimization of Reaction Conditions

Catalyst Radical Precursor Solvent Key Feature
Mes-(tBu)2Acr-PhBF4 2,6-lutidine N-oxide Acetonitrile Optimized system for high yield
Mes-Acr+-Ph BF4- 2,6-lutidine N-oxide Acetonitrile Initial effective catalyst

Data derived from systematic examinations of reaction variants. nih.gov

The proposed mechanism for this cascade annulation begins with the excitation of the photocatalyst by blue light. nih.gov The excited photocatalyst then oxidizes 2,6-lutidine N-oxide via a single-electron-transfer (SET) process, generating an electrophilic N-oxy radical. nih.govbeilstein-journals.org This N-oxy radical undergoes a highly regioselective addition to the carbon-carbon triple bond of the 1,6-enyne, forming a key β-oxypyridinium vinyl radical intermediate. nih.gov This step is favored over addition to the alkene moiety due to the higher exothermicity of the alkyne addition and potential non-covalent electrostatic interactions between the polarized N-oxide and the alkyne. nih.gov The generated vinyl radical is then rapidly trapped in a subsequent radical cascade, leading to the formation of the cyclopropane-fused bicyclic product. nih.govmdpi.com

An alternative strategy for constructing the 3-oxabicyclo[4.1.0]heptan-5-one framework is through a palladium-catalyzed oxidative cyclization of 1,6-enynes. rsc.orgrsc.org This method proceeds via a 6-exo-trig cyclization pathway at room temperature and involves a cascade sequence of hydration, cyclization, and cyclopropanation. rsc.orgrsc.org The reaction offers a selective route to various bicyclo[4.1.0]heptan-5-one skeletons with good functional group tolerance. rsc.org

The success of this oxidative cyclization relies on a specific palladium catalytic system and an appropriate oxidant. The reaction is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)2) . rsc.orgtert-Butyl nitrite (B80452) (tBuONO) is employed as the oxidant to facilitate the catalytic cycle. rsc.orgrsc.org This catalytic system has been shown to be effective for oxygen-tethered 1,6-enynes, such as those bearing a methyl or phenyl group on the allyl moiety, which react with water, Pd(OAc)2, and tBuONO to yield the corresponding 3-oxabicyclo[4.1.0]heptan-5-ones in moderate yields. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Formula
2-Oxabicyclo[4.1.0]heptan-5-one -
3-Oxabicyclo[4.1.0]heptan-5-one -
1,6-Enyne -
3-Azabicyclo[4.1.0]heptan-5-one -
Mes-(tBu)2Acr-PhBF4 -
2,6-Lutidine N-oxide -
Acetonitrile CH3CN
N-oxy radical -
β-Oxypyridinium vinyl radical -
Palladium(II) acetate Pd(OAc)2
tert-Butyl nitrite tBuONO
Water H2O
N-Tosyl Ts

Palladium-Catalyzed Oxidative 6-exo-trig Cyclization of 1,6-Enynes

Scope of 1,6-Enyne Precursors

The cyclization of 1,6-enynes is a powerful method for constructing five-membered carbo- and heterocyclic scaffolds, which are precursors to various bicyclic systems. The success and outcome of these reactions are highly dependent on the structure of the 1,6-enyne substrate.

The tether connecting the alkene and alkyne moieties is typically a three-atom chain, often containing carbon, nitrogen, or oxygen. The nature of this tether influences the cyclization efficiency. For instance, substrates with nitrogen or oxygen heteroatoms are well-tolerated, leading to the formation of heterocyclic products. nih.govresearchgate.net

Substituents on both the alkene and alkyne components play a crucial role.

Alkyne Substituents : A range of substituents on the alkyne, including aryl, alkyl, and silyl (B83357) groups, are generally well-tolerated in transition-metal-catalyzed cyclizations. rsc.org However, enynes with electron-withdrawing groups on the alkyne may fail to react under certain catalytic systems. nih.gov Terminal alkynes (R¹=H) are also viable substrates in many cases. rsc.org

Alkene Substituents : The substitution pattern on the alkene can affect reactivity. Multiple substitutions on the alkene may inhibit the reaction due to steric hindrance. nih.gov

Tether Substituents : The nature of the group connecting the enyne, often a tosyl (Ts) or similar group in nitrogen-tethered substrates, is compatible with a wide variety of reaction conditions, enabling the synthesis of diverse lactams and pyrrolidines. researchgate.netresearchgate.net

The compatibility of these reactions with various functional groups is broad, allowing for the presence of esters, ethers, halides, and nitriles, which facilitates the synthesis of complex, functionalized cyclic molecules. researchgate.net Radical cyclizations of 1,6-enynes have also been developed, further expanding the scope to include precursors for sulfonyl-substituted γ-lactams and functionalized 1-indanones. researchgate.netbohrium.com

Table 1: Substrate Scope in 1,6-Enyne Cyclization Reactions

Catalyst/Method Enyne Tether (X) Alkyne Substituent (R¹) Product Type Ref
Cationic Co(I) C(CO₂Et)₂, NTs, O Aryl, Alkyl 5-membered carbocycles/heterocycles nih.gov
Copper-catalyzed NTs H, Aryl, Alkyl Sulfonyl-substituted γ-lactams researchgate.net
Rhodium-catalyzed C(CO₂Me)₂ Aryl, Heteroaryl, Ferrocenyl cis-hydrobenzofuranone-tethered enynes rsc.org
Photocatalytic C(CO₂Et)₂, NTs, NBs H, Alkyl, Aryl Sulfur-containing polycycles rsc.org
Palladium-catalyzed O, NTs, C(CO₂R)₂ H, Alkyl, Aryl Halomethylene-γ-butyrolactones/lactams acs.org
Cobalt-catalyzed C(CO₂Me)₂, NTs Aryl, Alkyl 5-membered rings with enol ethers researchgate.net
Stereochemical Control and Regioselectivity

Achieving high levels of stereochemical and regiochemical control is a central challenge and a significant achievement in the synthesis of cyclic compounds from 1,6-enynes. The choice of catalyst, ligands, and reaction conditions dictates the outcome.

Regioselectivity: In many transition-metal-catalyzed cyclizations, the regioselectivity is excellent. For example, copper-catalyzed sulfonyl radical-enabled cyclizations exhibit high regioselectivity in forming new C-S and C-C bonds. researchgate.net Similarly, rhodium-catalyzed hydroalkynylation proceeds with selective head-to-head insertion to yield a single regioisomer from many possibilities. rsc.org Palladium-catalyzed reactions can be tuned to favor specific isomers; for instance, PdCl₂-catalyzed reactions can produce the E-isomer with excellent selectivity (>99:1) through a cis-chloropalladation pathway, whereas the use of PdBr₂ may lead to a mixture of E and Z isomers. acs.org

Stereochemical Control: The development of asymmetric catalysis has enabled the synthesis of chiral cyclic compounds with high enantioselectivity.

Enantioselectivity: Nickel-catalyzed reductive arylative cyclization of 1,6-enynes using chiral ligands can produce chiral five-membered heterocycles. nih.gov Rhodium catalysis with chiral ligands has been shown to generate products with over 99% enantiomeric excess (ee). rsc.org The introduction of a chelating ligand in manganese-catalyzed electrochemical ene-yne cyclization allows for high stereochemical control over the alkene geometry in the resulting pyrrolidine (B122466) product. nih.gov

Diastereoselectivity: Organocatalytic cascade Michael-alkylation reactions using chiral prolinol derivatives can generate cyclopropanes with high levels of both enantio- and diastereoselectivity. acs.org The formation of bicyclo[4.1.0]-alkanes via intramolecular Michael Initiated Ring Closure (MIRC) can also be rendered enantioselective using modified cinchona alkaloid catalysts. rsc.org

Mechanistic studies reveal that the stereochemical outcome is often determined at a key step, such as the enantioselective C-O bond formation after radical addition to a Cu(II) complex or the stereospecific insertion of an alkyne in a nickel-catalyzed cycle. nih.govacs.org

Integrated Cascade Sequences (Hydration, Cyclization, Cyclopropanation)

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecular architectures from simple precursors like 1,6-enynes. While a direct "hydration, cyclization, cyclopropanation" sequence is not commonly reported, many sophisticated cascade sequences involving cyclization and cyclopropanation have been developed.

A prominent example of a cascade leading to cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. acs.orgrsc.org This process can be initiated by the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms a cyclopropane (B1198618) ring. Organocatalytic versions of this cascade allow for the asymmetric synthesis of highly functionalized cyclopropanes in one pot. acs.org

More complex cascades involving 1,6-enynes have been designed to build polycyclic frameworks.

Radical Cascades: A photoredox-catalyzed cascade [2+2+1] cyclization of 1,6-enynes with thiols generates sulfur-containing polycyclic molecules. This sequence is initiated by a sulfur radical addition to the alkyne, followed by cyclization with the alkene unit and subsequent rearrangement. rsc.org

Pericyclic Cascades: The synthesis of natural products has often relied on elegant cascade reactions. For instance, a cascade involving macrocyclization, cyclopropane fragmentation, and sequential transannular cyclizations was used to construct a tetracyclic steroid precursor. 20.210.105

Halogen-Initiated Cascades: A stereospecific double bromocyclization cascade can be initiated by the formation of a bromenium ion from an alkyne, which then undergoes intramolecular nucleophilic attack, further cyclization, and N-alkylation to build a complex tricyclic skeleton. rsc.org

These integrated sequences demonstrate the power of cascade reactions to rapidly build molecular complexity, forming multiple rings and stereocenters with high degrees of control, which is essential for the efficient synthesis of intricate structures like functionalized oxabicyclo[4.1.0]heptanones.

Synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one

7-Oxabicyclo[4.1.0]heptan-2-one, also known as 2,3-epoxycyclohexanone, is a bicyclic organic compound featuring a seven-membered ring system containing an oxygen atom (oxepane) fused to a cyclopropane ring, with a ketone group at the second position. cymitquimica.com This structural motif is of interest in organic synthesis. ontosight.airesearchgate.net

Formation via Oxidation of Cyclohexene (B86901) by Dendritic Complexes

The oxidation of cyclohexene is a common method to produce various oxygenated C6-cyclic compounds. The use of dendritic metal complexes as catalysts has been explored to control the product distribution of this reaction.

Six different generations (G) of dendritic polyamidoamine-salicylaldehyde (PAMAMSA)-Mn(II) complexes have been synthesized and used to catalyze the oxidation of cyclohexene with molecular oxygen. researchgate.net Under mild, solvent-free conditions, these reactions yield four major products: 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), 2-cyclohexen-1-ol, 2-cyclohexen-1-one, and 7-oxabicyclo[4.1.0]heptan-2-one. researchgate.net All the dendritic complexes showed promising catalytic activities. researchgate.net

Similarly, copper(II) and cobalt(II) complexes derived from salicylaldimines and poly(propyleneimine) dendrimers have been evaluated as catalysts for cyclohexene oxidation using hydrogen peroxide. uwc.ac.za These systems were found to have good activity, predominantly producing the allylic oxidation products 2-cyclohexene-1-one and 2-cyclohexene-1-ol. uwc.ac.za The formation of cyclohexene oxide was observed as a minor product. uwc.ac.za The pH of the reaction medium was found to significantly influence the activity and selectivity, particularly for the Co(II) complexes. uwc.ac.za

Polymer-supported dinuclear Schiff-base complexes have also been studied. tandfonline.com The oxidation of cyclohexene using these catalysts and molecular oxygen produced 7-oxabicyclo[4.1.0]heptane, 2-cyclohexene-1-ol, 2-cyclohexene-1-one, and 2-cyclohexene-1-hydroperoxide. tandfonline.com The catalytic activity and conversion rates were found to vary depending on the metal center (Cu, Mn, Co, Ni). tandfonline.com

Table 2: Products from Catalytic Oxidation of Cyclohexene

Catalytic System Oxidant Major Products Ref
Dendritic PAMAMSA-Mn(II) complexes O₂ 7-Oxabicyclo[4.1.0]heptane, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one, 7-Oxabicyclo[4.1.0]heptan-2-one researchgate.net
Polymer-supported dinuclear Schiff-base complexes (Cu, Mn, Co, Ni) O₂ 7-Oxabicyclo[4.1.0]heptane, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one, 2-Cyclohexene-1-hydroperoxide tandfonline.com
Dendritic Salicylaldimine-Cu(II)/Co(II) complexes H₂O₂, O₂ 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol, Cyclohexene oxide (minor) uwc.ac.za

Multi-step Synthesis of Functionalized Derivatives

Multi-step synthetic sequences provide access to functionalized and stereochemically defined derivatives of the oxabicyclo[4.1.0]heptanone core.

A straightforward one-pot synthesis for (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one has been developed. pleiades.online This method involves the thermodynamic methylation of carvone, followed by epoxidation with alkaline hydrogen peroxide to yield the functionalized bicyclic ketone. pleiades.online

More complex derivatives can be constructed through longer sequences. For example, 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols are synthesized by the oxidation of the corresponding 6-(5-arylpent-4-yn-1-yl)cyclohex-2-enol precursors using meta-chloroperoxybenzoic acid (mCPBA). acs.org These functionalized epoxy alcohols can then serve as substrates for further transformations, such as iron-catalyzed spiroannulation reactions. acs.orgresearchgate.net

The synthesis of various lactones containing tetrasubstituted stereogenic centers has been achieved through copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. acs.org While not directly producing the title ketone, this methodology provides access to related complex structures like (1S,4S,6S)-1-methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one, demonstrating how functionalization can be installed with high stereocontrol in related bicyclic systems. acs.org The synthesis of a 6-methyl substituted derivative of 7-Oxabicyclo[4.1.0]heptan-2-one typically involves a multi-step process that starts with a substituted cyclohexene, proceeds through a ring-closure reaction to form the oxabicyclic system, and has potential applications in the synthesis of more complex molecules. ontosight.ai

Chemical Reactivity and Transformation Studies of Oxabicyclo 4.1.0 Heptanone Systems

Enzymatic Reductive Reactions

The carbonyl group within the oxabicyclo[4.1.0]heptanone scaffold is a target for enzymatic transformations, particularly stereoselective reductions which are of significant interest in the synthesis of chiral molecules.

The substrate specificity of reductases is crucial for their application in biocatalysis. Studies on NADPH-dependent reductases from Microbacterium luteolum JCM 9174 have explored their activity on various ketones, including the related compound 7-Oxabicyclo[4.1.0]heptan-2-one. nih.govchemicalbook.comsigmaaldrich.com This compound, considered an analog of anticapsin, was used as a substrate to probe the reductive capabilities of two newly isolated NADH-dependent 3-quinuclidinone reductases, designated QNR and BacC. nih.govresearchgate.net

The investigation revealed differing specificities between the two enzymes. While both enzymes were tested against a panel of ketones, only BacC showed reductive activity towards 7-Oxabicyclo[4.1.0]heptan-2-one, whereas QNR was found to be inert with this particular substrate. nih.gov

Table 1: Relative Activity of Reductases from M. luteolum JCM 9174 on 7-Oxabicyclo[4.1.0]heptan-2-one nih.gov
EnzymeSubstrateRelative Activity (%)
QNR7-Oxabicyclo[4.1.0]heptan-2-one0
BacC27.8

General Reactivity of Related Oxabicyclo[4.1.0]heptane Ring Systems

The reactivity of the oxabicyclo[4.1.0]heptane core is heavily influenced by the inherent ring strain of both the epoxide and cyclopropane (B1198618) moieties. This strain serves as a thermodynamic driving force for various transformations. The compound 7-Oxabicyclo[4.1.0]hept-2-ene is a versatile building block that exemplifies the key reactions of this ring system.

Ring-opening reactions are a characteristic feature of the 7-oxabicyclo[4.1.0]heptane framework, driven by the release of cyclopropyl (B3062369) ring strain. These reactions allow for the synthesis of diverse and complex molecular structures. evitachem.com The epoxide ring, in particular, is susceptible to cleavage under various conditions. evitachem.com Nucleophilic attack by reagents such as amines or alcohols, often under acidic or basic catalysis, leads to the formation of functionalized diol derivatives. evitachem.com

The double bond present in unsaturated derivatives like 7-Oxabicyclo[4.1.0]hept-2-ene provides a site for oxidation reactions. Treatment with common oxidizing agents can lead to the formation of further oxygenated products. For instance, oxidation can yield epoxides and diols.

Table 2: Typical Oxidation Reactions of 7-Oxabicyclo[4.1.0]hept-2-ene
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxideEpoxides, Diols

Nucleophilic substitution reactions offer a pathway to introduce a wide array of functional groups onto the 7-oxabicyclo[4.1.0]heptane skeleton. The presence of activating groups or the use of specific reaction conditions can facilitate the displacement of leaving groups by various nucleophiles. evitachem.com Common nucleophiles employed in these transformations include alkoxides like sodium methoxide (B1231860) and potassium tert-butoxide. These reactions are valuable for creating a library of functionalized derivatives from a common bicyclic precursor. mdpi.com

Mechanistic Investigations of Oxabicyclo 4.1.0 Heptane Reactivity

Radical Reaction Mechanisms in Bicyclic Ketone Formation

Radical cascade reactions have become a powerful method for constructing complex cyclic molecules like bicyclic ketones. These reactions often proceed under mild, metal-free conditions, offering a sustainable approach to synthesis. nih.gov For instance, the formation of 3-oxabicyclo[4.1.0]heptan-5-one derivatives can be achieved through a photoredox-catalyzed radical cascade annulation of 1,6-enynes. nih.goviu.edu

The mechanism for such a transformation begins with the generation of a pyridine (B92270) N-oxy radical through a photocatalytic process. nih.gov This radical then adds to the alkyne moiety of a 1,6-enyne substrate. nih.goviu.edu This step is generally more exothermic than addition to the alkene part. iu.edu The resulting β-oxyvinyl radical intermediate undergoes a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new carbon-centered radical. This is followed by a 3-exo-trig cyclization, which constructs the cyclopropane (B1198618) ring, yielding the final bicyclo[4.1.0]heptan-5-one scaffold. nih.gov

In other systems, such as the iodine and tert-butyl hydroperoxide (TBHP) mediated oxidative cyclopropanation of aza-1,6-enynes, a hydroxyl radical is proposed to initiate the reaction cascade, leading to functionalized aza-bicyclo[4.1.0]heptane derivatives. The involvement of radical intermediates in these pathways has been supported by control experiments and real-time mass spectrometry monitoring. Similarly, the oxygenation of bicyclo[4.1.0]heptane with dioxiranes proceeds via a hydrogen atom transfer (HAT) mechanism, forming a carbon radical that can lead to various oxygenated products. acs.orgsemanticscholar.org

Transition Metal-Catalyzed Rearrangement Mechanisms (e.g., Pt-salt catalysis for bicyclo[3.1.0]hexane derivatives)

The catalytic cycle is initiated by the oxidative addition of the strained C-C bond of the cyclopropane ring to the platinum(II) center. acs.orgwikipedia.org Due to its high ring strain energy (approximately 29.0 kcal/mol for a simple cyclopropane), the bicyclic substrate readily undergoes this C-C bond activation. wikipedia.org In the case of Pt-salt catalysis, the platinum complex coordinates to the cyclopropane ring of the substrate, weakening one of the C-C bonds and facilitating its cleavage. This process involves the formal oxidation of the platinum center (e.g., from Pt(II) to Pt(IV)) and the formation of a new metallacycle. wikipedia.orgacs.org For epoxides, oxidative addition can also occur at a C-O bond, leading to different reaction pathways, but for cyclopropane-containing systems like bicyclo[4.1.0]heptanes, C-C activation is a primary route. acs.orgprinceton.edu

Following the initial oxidative addition, a key intermediate, a platinacyclobutane, is formed. wikipedia.orgwikipedia.org This four-membered ring contains the platinum atom and three carbon atoms from the original cyclopropane ring. acs.orgwikipedia.org The formation of this metallacyclobutane intermediate is a common feature in transition metal-catalyzed reactions of cyclopropanes. wikipedia.orgwikipedia.org

Once formed, the platinacyclobutane intermediate is not stable and undergoes further transformation. The next step involves the cleavage of a Pt-C bond within the four-membered ring. acs.org This ring-opening step generates a more flexible η¹-complex. acs.org The regioselectivity of this cleavage can be influenced by substituents on the bicyclic frame. For instance, in the rearrangement of 1-siloxy-bicyclo[3.1.0]hexane, the electron-withdrawing nature of the siloxy group facilitates the breaking of the adjacent C1-Pt bond. acs.org

The final stage of the catalytic cycle involves the formation of the product and regeneration of the active catalyst. After the platinacyclobutane ring opens, the resulting intermediate can undergo various steps, including hydrogen shifts, to form the final rearranged product. acs.orgescholarship.org In the platinum-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane, the process concludes with a protodeplatination step. acs.org This involves the cleavage of the remaining Pt-C bond by a proton source (which can be the hydroxyl group of the substrate or trace amounts of acid), releasing the final monocyclic ketone product and regenerating the active Pt(II) catalyst, allowing it to re-enter the catalytic cycle. acs.org The stability of the metal center against demetalation is crucial for catalyst longevity, as leaching of the metal can lead to deactivation. mdpi.comacs.org

Thermodynamic and Kinetic Analyses of Reaction Pathways

The feasibility and outcome of the reaction pathways described above are governed by their thermodynamic and kinetic parameters. Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energy landscapes of these complex reactions. acs.org

For the Pt-salt catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane, DFT calculations reveal the relative free energies of activation (ΔG‡) for each step. acs.org The initial oxidative addition to form the platinacyclobutane intermediate represents a significant energy barrier, while the subsequent cleavage of the platinacyclobutane and the final protodeplatination steps have comparatively lower barriers. acs.org

The thermodynamic driving force for many of these rearrangements is the release of ring strain. The enthalpy of formation (ΔfH°) for 7-oxabicyclo[4.1.0]heptane has been determined to be -125.5 ± 1.1 kJ/mol. aip.org The polymerization of this compound, which involves ring-opening, is highly exothermic, with an enthalpy of polymerization (ΔH(l→am)) of -96.7 ± 1.5 kJ/mol, highlighting the significant energy stored in the bicyclic structure. researchgate.net

Kinetic studies provide further insight into reaction mechanisms. For instance, in the photoredox-catalyzed formation of 3-oxabicyclo[4.1.0]heptan-5-ones, fluorescence quenching experiments can help confirm the proposed electron transfer steps. nih.gov In platinum-catalyzed reactions of epoxides, the kinetics have been shown to depend on the concentrations of both the platinum complex and the epoxide substrate. princeton.edu

Below are tables summarizing key energetic data from computational and experimental studies on related systems.

Calculated Activation Free Energies (ΔG‡) for Pt-Catalyzed Rearrangement of 1-Hydroxy-bicyclo[3.1.0]hexane acs.org
Reaction StepCatalyst FormActivation Energy (kcal/mol)
Platinacyclobutane Formation (Oxidative Addition)Monomeric Pt-salt22.25
Platinacyclobutane CleavageMonomeric Pt-salt10.37
ProtodeplatinationMonomeric Pt-salt19.78
Experimental Enthalpy Data for 7-Oxabicyclo[4.1.0]heptane and Related Compounds
CompoundThermodynamic ParameterValue (kJ/mol)Reference
7-Oxabicyclo[4.1.0]heptaneEnthalpy of Formation (ΔfH°(298))-125.5 ± 1.1 aip.org
7-Oxabicyclo[4.1.0]heptaneEnthalpy of Combustion (ΔH(l))-3624.9 ± 0.6 researchgate.net
Poly(oxy-1,2-cyclohexylene)Enthalpy of Combustion (ΔH(am))-3528.2 ± 1.4 researchgate.net
Polymerization of 7-Oxabicyclo[4.1.0]heptaneEnthalpy of Polymerization (ΔH(l→am))-96.7 ± 1.5 researchgate.net

Applications in Chemical Synthesis and Research Contexts

Utility as a Versatile Building Block in Organic Synthesis

The unique structural and electronic properties of oxabicyclo[4.1.0]heptanones make them valuable synthons in organic chemistry. The strategic placement of the oxygen atom and ketone group influences the molecule's reactivity, allowing for selective transformations and the construction of more elaborate molecular architectures.

Compounds based on the oxabicyclo[4.1.0]heptane skeleton serve as key starting materials or intermediates in the synthesis of complex molecules. For instance, the related compound 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one is recognized for its potential in synthesizing complex molecules and as a precursor for pharmaceutical compounds ontosight.ai. The reactivity of the bicyclic system, often involving the ring-opening of the cyclopropane (B1198618) or epoxide ring, provides a pathway to functionalized cyclohexanes and other carbocyclic systems that are challenging to synthesize through other methods .

The strategic cleavage of the fused rings can lead to a variety of molecular scaffolds. Research has shown that the ring-opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane can be used to synthesize 2H-3,4-dihydropyran-5-carboxaldehyde, demonstrating the utility of this class of compounds as synthetic intermediates acs.org. Furthermore, derivatives such as diethyl (2E,4E)-3-methyl-5-((1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-penta-2,4-dien-1-yl]phosphonate have been synthesized and used in Horner–Wadsworth–Emmons reactions to create complex carotenoids like auroxanthin (B1253456) nih.gov. These examples highlight how the oxabicyclo[4.1.0]heptane core acts as a versatile template for generating molecular diversity.

The oxabicyclo[4.1.0]heptane motif is found in various natural products and is explored in the development of new bioactive compounds. For example, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, a derivative, was identified as a phytocompound in Vallisneris spiralis L. and evaluated for its potential biological activities openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com. Another related compound, 7-Oxabicyclo[4.1.0]heptan-2-one, has been reported as an analog of anticapsin, a biologically active natural product, suggesting its potential in medicinal chemistry sigmaaldrich.com. The development of enantioselective synthesis methods for chiral bicyclo[4.1.0]heptan-2-one derivatives is a significant area of research, as these chiral building blocks are crucial for creating enantiomerically pure pharmaceuticals . The use of these bicyclic systems as precursors allows researchers to explore new chemical space in the search for novel therapeutic agents google.com.

Table 1: Examples of Oxabicyclo[4.1.0]heptane Derivatives in Synthesis
Precursor CompoundApplication / ProductReference
7,7-dichloro-2-oxabicyclo[4.1.0]heptaneSynthesis of 2H-3,4-dihydropyran-5-carboxaldehyde acs.org
4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-onePrecursor for complex molecules and pharmaceuticals ontosight.ai
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-oneBioactive phytocompound openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Diethyl ... -7-oxabicyclo[4.1.0]heptan-1-yl)...phosphonateSynthesis of Auroxanthin (carotenoid) nih.gov

Investigation as Hinge Binding Fragments in Kinase Research (e.g., 3-Oxabicyclo[4.1.0]heptane for mTOR kinase)

In drug discovery, small, rigid molecular fragments are sought after for their ability to bind to specific regions of protein targets, such as the hinge region of kinases. The structural isomer, 3-Oxabicyclo[4.1.0]heptane, has been identified as a novel and valuable fragment for this purpose, particularly in the context of the PI3K-AKT-mTOR pathway, which is frequently dysregulated in cancer researchgate.net.

This fragment was discovered as a non-nitrogen containing isostere of morpholine (B109124) nih.govacs.org. The 4-(pyrimidin-4-yl)morpholine (B7810120) moiety is a well-established pharmacophore for inhibitors of PI3K and related kinases, where the morpholine oxygen forms a critical hydrogen bond with the kinase hinge region researchgate.netnih.govacs.org. The 3-Oxabicyclo[4.1.0]heptane fragment successfully mimics the key conformational and hydrogen bonding properties of morpholine, making it a potent replacement nih.govacs.org. Research has demonstrated its application in a series of potent and selective dual inhibitors of mTORC1 and mTORC2 nih.govacs.org. Computational, crystallographic, and spectroscopic experiments have been employed to investigate the conformational preferences of this bicyclic fragment when incorporated into pyrazolopyrimidine-based mTOR inhibitors strath.ac.uk. This work highlights the utility of such bicyclic ethers as privileged fragments in medicinal chemistry for designing selective kinase inhibitors strath.ac.ukacs.org.

Intermediates in Total Synthesis Strategies (e.g., Cyclophellitol synthesis)

The total synthesis of complex natural products often relies on key intermediates that allow for the efficient and stereocontrolled construction of the target molecule. The 7-oxabicyclo[4.1.0]heptane skeleton is a core structural feature of Cyclophellitol, a potent irreversible inhibitor of beta-glucosidases wikipedia.org. The IUPAC name for Cyclophellitol is (1S,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol, which underscores the centrality of this bicyclic system wikipedia.orgacs.org.

Numerous total syntheses of Cyclophellitol and its analogues have been developed, many of which construct the 7-oxabicyclo[4.1.0]heptane core at a key stage. For example, one short synthesis was achieved in nine steps from D-xylose, involving a ring-closing olefin metathesis followed by olefin epoxidation to form the bicyclic structure dtu.dk. Other strategies start from D-glucoside, which is converted into a cyclohexane (B81311) ring via a Ferrier-II reaction, followed by stereoselective formation of the epoxy ring to yield the 7-oxabicyclo[4.1.0]heptane intermediate mdpi.com. The synthesis of various deoxycyclophellitols and their aziridine (B145994) analogues also proceeds through cyclohexene (B86901) intermediates which are then epoxidized to create the final bicyclic system nih.gov. These synthetic routes showcase the importance of 7-oxabicyclo[4.1.0]heptane derivatives as pivotal intermediates in accessing biologically significant molecules like Cyclophellitol acs.orgrug.nlnih.govnih.govresearchgate.net.

Polymer Chemistry Applications (e.g., Polymerization of 7-Oxabicyclo[4.1.0]heptane)

In polymer chemistry, cyclic monomers are important precursors for producing polymers with unique properties. The structural isomer 7-Oxabicyclo[4.1.0]heptane, also known as 1,2-cyclohexene oxide, is a monomer used to produce poly(oxy-1,2-cyclohexylene) or poly(cyclohexene oxide) researchgate.netcymitquimica.com. The polymerization is driven by the release of ring strain in the epoxide.

The enthalpy of polymerization for liquid 7-Oxabicyclo[4.1.0]heptane to its amorphous polymer has been measured by bomb calorimetry to be -96.7 ± 1.5 kJ·mol⁻¹ researchgate.net. This large negative value indicates a strong thermodynamic driving force for the polymerization process. The polymerization can be initiated by various catalytic systems, including trityl salts, which proceed via a cationic mechanism researchgate.net. Functionalized derivatives of 7-oxabicyclo[4.1.0]heptane are also used to create specialized polymers. For instance, a terpolymer composed of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, its methyl ester, styrene, and acrylonitrile (B1666552) has been developed ontosight.ai. The properties of the resulting polymer, such as mechanical strength, flexibility, and thermal stability, can be tailored by adjusting the ratio of the monomers, with potential applications in adhesives, coatings, and composite materials ontosight.ai. Similarly, reaction products of 7-oxabicyclo[4.1.0]heptane derivatives with other monomers are explored for materials science applications ontosight.ai.

Table 2: Thermodynamic Data for Polymerization of Bicyclic Ethers
MonomerPolymerEnthalpy of Polymerization (-ΔH, kJ·mol⁻¹)Reference
7-Oxabicyclo[4.1.0]heptanepoly(oxy-1,2-cyclohexylene)96.7 ± 1.5 researchgate.net
7-Oxabicyclo[2.2.1]heptanepoly(oxy-1,4-cyclohexylene)44.3 ± 1.9 researchgate.net
exo-3-Methyl-7-oxabicyclo[2.2.1]heptanepoly(oxy-3-methyl-1,4-cyclohexylene)49.7 ± 2.6 researchgate.net
endo-3-Methyl-7-oxabicyclo[2.2.1]heptanepoly(oxy-3-methyl-1,4-cyclohexylene)45.4 ± 3.1 researchgate.net

Table of Mentioned Compounds

Chemical Name
2,2,6-trimethylcyclohexane-1,4-dione
2H-3,4-dihydropyran-5-carboxaldehyde
3-Oxabicyclo[4.1.0]heptane
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one
4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
7,7-dichloro-2-oxabicyclo[4.1.0]heptane
7-Oxabicyclo[2.2.1]heptane
7-Oxabicyclo[4.1.0]heptan-2-one
7-Oxabicyclo[4.1.0]heptane
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester, polymer with ethenylbenzene and 2-propenenitrile
Anticapsin
Auroxanthin
Cyclophellitol ((1S,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol)
Diethyl (2E,4E)-3-methyl-5-((1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-penta-2,4-dien-1-yl]phosphonate
endo-3-Methyl-7-oxabicyclo[2.2.1]heptane
exo-3-Methyl-7-oxabicyclo[2.2.1]heptane
Morpholine
Poly(cyclohexene oxide) / poly(oxy-1,2-cyclohexylene)
Styrene (ethenylbenzene)
Acrylonitrile (2-propenenitrile)

Theoretical and Computational Chemistry Studies of Oxabicyclo 4.1.0 Heptane Systems

Thermochemical Properties and Stability Analysis

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are fundamental to understanding the stability and reactivity of a molecule. These values are often calculated for a series of isomers to compare their relative stabilities.

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's energetic stability. For cyclic and bicyclic systems, the concept of strain energy is also crucial. Strain energy arises from deviations from ideal bond angles, bond lengths, and dihedral angles, and it significantly influences the molecule's enthalpy and reactivity.

Computational methods, particularly density functional theory (DFT), are widely used to calculate these properties. A comprehensive study on various bicyclic epoxides, including isomers of oxabicyclo[4.1.0]heptane, utilized the B3LYP/6-31G(d,p) level of theory to determine their thermochemical properties. aip.org Enthalpies of formation are often calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved. This approach minimizes computational errors.

Table 1: Calculated and Experimental Enthalpy of Formation (ΔfH°(298)) for Selected Oxabicyclo[4.1.0]heptane System Analogs
CompoundFormulaMethodΔfH°(298) (kJ·mol⁻¹)Reference
7-Oxabicyclo[4.1.0]heptaneC₆H₁₀OExperimental (Combustion Calorimetry)-125.5 ± 1.1 aip.org
7-Oxabicyclo[2.2.1]heptaneC₆H₁₀OG4 Calculation-176.6 acs.org
6-Oxabicyclo[3.1.0]hexaneC₅H₈OExperimental (Combustion Calorimetry)-97.12 ± 7.1 aip.org
7-Oxabicyclo[4.1.0]hept-2,4-eneC₆H₈OB3LYP/6-31G(d,p)+83.5 (Calculated) aip.org

Standard entropy (S°) and heat capacity (Cp°) are also critical thermochemical parameters that can be determined through computational chemistry. These properties relate to the distribution of energy states in a molecule and how its energy changes with temperature. They are calculated from the vibrational frequencies obtained from quantum chemical computations.

Table 2: Calculated Thermodynamic Properties for 7-Oxabicyclo[4.1.0]heptane
PropertyValueUnitsMethodReference
Standard Entropy (S°(298))321.49 ± 2.5J·mol⁻¹·K⁻¹B3LYP/6-31G(d,p) aip.org
Heat Capacity (Cp°(298))114.71J·mol⁻¹·K⁻¹B3LYP/6-31G(d,p) aip.org
Heat Capacity (Cp°(500))182.25J·mol⁻¹·K⁻¹B3LYP/6-31G(d,p) aip.org
Heat Capacity (Cp°(1000))278.33J·mol⁻¹·K⁻¹B3LYP/6-31G(d,p) aip.org

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable for investigating reaction mechanisms. They allow for the mapping of reaction pathways and the identification of transition states, which are crucial for understanding reaction kinetics and outcomes.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable intermediates, products, and the high-energy transition states that connect them. For complex reactions, such as rearrangements or ring-openings of bicyclic systems, PES mapping reveals the most likely pathways. For example, studies on the radical cascade annulations of related enyne systems utilize computational methods to map the reaction coordinates, identifying key intermediates and cyclization pathways. iu.edu The flexing or folding of the bicyclo[4.1.0]heptane ring system itself has been studied, with calculations showing a very low potential energy barrier of ~1 kcal/mol for this process in a related ene. nih.govacs.org

The activation barrier (or activation energy) is the energy difference between the reactants and the transition state. It determines the rate of a chemical reaction. Quantum chemical methods are used to locate the geometry of the transition state and calculate its energy, thereby determining the activation barrier. For example, in the oxidation of bicyclo[n.1.0]alkanes, DFT calculations have been used to determine the activation free energies for different reaction pathways, explaining the observed product distributions. iu.edu These calculations can reveal subtle stereoelectronic effects that favor one pathway over another.

Spectroscopic Data Interpretation through Computational Methods (e.g., NMR, IR)

Computational methods are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

The process typically involves optimizing the molecular geometry at a suitable level of theory, followed by a calculation of the relevant spectroscopic parameters (e.g., magnetic shielding tensors for NMR, vibrational frequencies and intensities for IR).

For the bicyclo[4.1.0]heptane framework, quantum chemical calculations have been combined with experimental gas-phase electron diffraction (GED), X-ray diffraction (XRD), and NMR data to provide a complete picture of the molecular structure in different phases. dntb.gov.uamsu.ru While specific computational spectra for 2-Oxabicyclo[4.1.0]heptan-5-one are not detailed in the provided sources, the methodologies are well-established. The calculated vibrational frequencies and NMR chemical shifts for related structures provide a strong basis for interpreting the experimental spectra of the target molecule. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Oxabicyclo[4.1.0]heptan-5-one derivatives?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed reactions using hypervalent iodine reagents. For example, 1,6-enynes are converted into bicyclic derivatives using PhI(OAc)₂ as an oxidant and 1,10-phenanthroline as a ligand. This promotes a SN2-type C−C reductive elimination pathway via a Pd(IV) intermediate . Nucleoside derivatives are synthesized through nucleosidation reactions with silylated bases (e.g., uracil), yielding α- and β-anomers. Flash chromatography and HPLC are critical for isolating pure isomers .

Q. How can the stereochemistry and purity of synthesized derivatives be validated?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry. For example, coupling constants (e.g., J=6.010.5HzJ = 6.0-10.5 \, \text{Hz}) and NOE enhancements distinguish α- and β-anomers. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N content) verify purity. AM1 computational modeling optimizes structural conformations, aiding in stereochemical assignments .

Q. What safety protocols are essential when handling bicyclic ketones like this compound?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid aerosol inhalation .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence conformational rigidity and biological activity?

  • Methodological Answer : The fused cyclopropane ring restricts conformational mobility, as shown by AM1 calculations comparing 2-Oxabicyclo[4.1.0]heptane nucleosides to flexible furanose analogs. Reduced freedom decreases the distance between the hydroxymethyl group and nucleobase, potentially enhancing enzyme binding. However, biological assays (e.g., plaque reduction for HSV-1/HSV-2) showed no significant antiviral activity, suggesting further structural optimization is needed .

Q. What catalytic strategies improve yield in Pd-mediated bicyclization reactions?

  • Methodological Answer : Optimize ligand selection (e.g., 1,10-phenanthroline) to stabilize Pd(IV) intermediates. Use polar aprotic solvents (e.g., toluene) and stoichiometric oxidants (e.g., PhI(OAc)₂) to drive reductive elimination. Reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. How can computational modeling guide the design of bioactive this compound derivatives?

  • Methodological Answer : Perform semi-empirical AM1 calculations to predict ground-state conformations. Compare energy-minimized structures (e.g., bicyclic nucleosides vs. flexible analogs) to correlate steric effects with enzyme inhibition. Pair computational data with experimental assays (e.g., trypan blue exclusion for cytotoxicity) to validate hypotheses .

Q. Why do certain derivatives exhibit apoptotic activity despite lacking antiviral effects?

  • Methodological Answer : Use acridine orange/propidium iodide staining and flow cytometry to assess apoptosis. For example, derivative 13b induced 32% apoptosis in Molt-3 cells at 500 µM, likely due to altered nucleoside metabolism. Contrast with cytotoxicity assays (e.g., rhodamine blue) to rule out general toxicity .

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